Cas no 15851-91-9 ((2E)-3-(2-methoxyphenyl)acryloyl chloride)
(2E)-3-(2-methoxyphenyl)acryloyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoyl chloride,3-(2-methoxyphenyl)-
- (2E)-3-(2-METHOXYPHENYL)ACRYLOYL CHLORIDE
- (E)-3-(2-methoxyphenyl)prop-2-enoyl chloride
- 2-methoxycinnamoyl chloride
- BB_SC-3123
- O-METHOXYCINNAMOYL CHLORIDE
- (E)-3-(2-methoxyphenyl)acryloyl chloride
- 118652-93-0
- (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride
- (E)-3-(2-methoxyphenyl)acryloylchloride
- MFCD00039312
- SCHEMBL1569425
- 3-(2-methoxyphenyl)-acryloyl chloride
- AKOS005173529
- VS-04817
- SCHEMBL1569432
- 15851-91-9
- (2E)-3-(2-methoxyphenyl)acryloyl chloride
-
- MDL: MFCD00039312
- Inchi: 1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+
- InChI Key: FVKDKLWEAIAPHW-VOTSOKGWSA-N
- SMILES: ClC(/C=C/C1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 196.02900
- Monoisotopic Mass: 196.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.47380
(2E)-3-(2-methoxyphenyl)acryloyl chloride Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2E)-3-(2-methoxyphenyl)acryloyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E521648-100mg |
(2E)-3-(2-methoxyphenyl)acryloyl chloride |
15851-91-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E521648-500mg |
(2E)-3-(2-methoxyphenyl)acryloyl chloride |
15851-91-9 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E521648-1g |
(2E)-3-(2-methoxyphenyl)acryloyl chloride |
15851-91-9 | 1g |
$ 340.00 | 2022-06-05 | ||
| abcr | AB379031-1 g |
(2E)-3-(2-Methoxyphenyl)acryloyl chloride, 95%; . |
15851-91-9 | 95% | 1g |
€339.20 | 2023-04-25 | |
| abcr | AB379031-5 g |
(2E)-3-(2-Methoxyphenyl)acryloyl chloride, 95%; . |
15851-91-9 | 95% | 5g |
€658.70 | 2023-04-25 | |
| abcr | AB379031-10 g |
(2E)-3-(2-Methoxyphenyl)acryloyl chloride, 95%; . |
15851-91-9 | 95% | 10g |
€786.50 | 2023-04-25 | |
| abcr | AB379031-25 g |
(2E)-3-(2-Methoxyphenyl)acryloyl chloride, 95%; . |
15851-91-9 | 95% | 25g |
€1169.90 | 2023-04-25 | |
| eNovation Chemicals LLC | Y1296152-1g |
O-METHOXYCINNAMOYLCHLORIDE |
15851-91-9 | 95% | 1g |
$365 | 2024-07-28 | |
| abcr | AB379031-1g |
(2E)-3-(2-Methoxyphenyl)acryloyl chloride, 95%; . |
15851-91-9 | 95% | 1g |
€339.20 | 2025-04-20 | |
| abcr | AB379031-5g |
(2E)-3-(2-Methoxyphenyl)acryloyl chloride, 95%; . |
15851-91-9 | 95% | 5g |
€658.70 | 2025-04-20 |
(2E)-3-(2-methoxyphenyl)acryloyl chloride Suppliers
(2E)-3-(2-methoxyphenyl)acryloyl chloride Related Literature
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T. H. Simpson,W. B. Whalley J. Chem. Soc. 1955 166
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2. Enamine chemistry. Part IV. Reaction of αβ-unsaturated acid chlorides with enamines of aldehydesP. W. Hickmott,B. J. Hopkins J. Chem. Soc. C 1968 2918
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Additional information on (2E)-3-(2-methoxyphenyl)acryloyl chloride
Introduction to (2E)-3-(2-methoxyphenyl)acryloyl chloride (CAS No. 15851-91-9)
(2E)-3-(2-methoxyphenyl)acryloyl chloride is a versatile and highly reactive organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With a CAS number of 15851-91-9, this compound is widely recognized for its utility in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of an acryloyl chloride functional group and a methoxy-substituted phenyl ring, make it a valuable intermediate in organic synthesis.
The compound belongs to the class of acryloyl chlorides, which are known for their ability to undergo Michael addition reactions, nucleophilic substitution, and other electrophilic additions. These reactions are fundamental in the construction of complex molecular architectures, making (2E)-3-(2-methoxyphenyl)acryloyl chloride a crucial building block in medicinal chemistry. Its reactivity and structural flexibility have been leveraged in the synthesis of a wide range of pharmacologically active compounds, including those targeting neurological disorders, inflammatory diseases, and cancer.
In recent years, there has been a growing interest in exploring the potential of this compound in drug discovery. The methoxyphenyl moiety, in particular, has been shown to enhance the bioavailability and metabolic stability of drug candidates. This has led to its incorporation into numerous lead compounds that are currently undergoing preclinical and clinical evaluations. The acryloyl chloride group, on the other hand, provides a convenient handle for further functionalization, allowing chemists to tailor the properties of their synthetic targets to meet specific pharmacological requirements.
One of the most compelling aspects of (2E)-3-(2-methoxyphenyl)acryloyl chloride is its role in the development of novel biomaterials. Researchers have utilized this compound to create advanced polymers and coatings that exhibit enhanced biocompatibility and mechanical strength. These materials are finding applications in biomedical devices, such as stents and implants, where their performance is critical for long-term functionality. The ability to modify these materials through post-synthetic functionalization has opened up new avenues for innovation in biomaterial science.
The synthesis of (2E)-3-(2-methoxyphenyl)acryloyl chloride typically involves multi-step organic transformations that highlight the compound's synthetic utility. One common approach involves the reaction of 3-(2-methoxyphenyl)acrylic acid with thionyl chloride to yield the corresponding acryloyl chloride derivative. This process is well-established and yields high-purity products suitable for further chemical manipulation. The efficiency and scalability of this synthetic route have made it a preferred method for industrial-scale production.
Recent advances in computational chemistry have further enhanced our understanding of the reactivity and properties of this compound. Molecular modeling studies have revealed insights into how the methoxyphenyl group influences electronic distributions and intermolecular interactions. These insights have been instrumental in guiding the design of more effective synthetic strategies and in predicting the behavior of drug candidates incorporating this moiety.
The pharmaceutical industry has been particularly keen on exploring derivatives of (2E)-3-(2-methoxyphenyl)acryloyl chloride due to their potential as therapeutic agents. For instance, researchers have synthesized analogs that exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. These studies have not only advanced our understanding of disease mechanisms but also provided new leads for drug development.
In addition to its applications in drug discovery, this compound has found utility in agrochemical research. The unique structural features of (2E)-3-(2-methoxyphenyl)acryloyl chloride make it a valuable intermediate for synthesizing novel pesticides and herbicides. These compounds often target specific enzymatic pathways in pests or weeds, offering an environmentally friendly alternative to traditional agrochemicals.
The safety profile of (2E)-3-(2-methoxyphenyl)acryloyl chloride is another important consideration in its application across various fields. While it is a reactive intermediate, proper handling protocols ensure that risks are minimized during synthesis and use. Industrial facilities employing this compound adhere to stringent safety guidelines to protect both workers and the environment.
The future prospects for this compound are promising, with ongoing research expanding its applications into new areas such as nanotechnology and green chemistry. Innovations in synthetic methodologies continue to emerge, offering more efficient and sustainable ways to utilize this versatile intermediate. As our understanding of its properties grows, so too does its potential to contribute to advancements across multiple scientific disciplines.
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